Ethinyl estriol
Overview
Description
Ethinyl estriol is a synthetic estrogenic compound derived from estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy and contraceptive formulations due to its potent estrogenic activity. This compound is known for its ability to bind to estrogen receptors, thereby mimicking the effects of natural estrogens in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethinyl estriol is synthesized through a series of chemical reactions starting from estriol. The key step involves the introduction of an ethinyl group at the 17th carbon position of the estriol molecule. This is typically achieved through the reaction of estriol with acetylene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain high-purity this compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Ethinyl estriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethinyl estriol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in hormone replacement therapy and contraceptive formulations.
Industry: Employed in the development of pharmaceutical products and as a reference standard in analytical chemistry.
Mechanism of Action
Ethinyl estriol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions. The pathways involved in the mechanism of action of this compound are similar to those of natural estrogens, involving the activation of estrogen receptor alpha and estrogen receptor beta.
Comparison with Similar Compounds
Similar Compounds
Ethinyl estradiol: Another synthetic estrogen with similar estrogenic activity but different pharmacokinetic properties.
Estriol: A natural estrogen with lower potency compared to ethinyl estriol.
Estradiol: The most potent natural estrogen, often used in hormone replacement therapy.
Uniqueness
This compound is unique due to its specific structural modification, which enhances its oral bioavailability and stability compared to natural estrogens. This makes it a valuable compound in pharmaceutical applications, particularly in hormone replacement therapy and contraceptive formulations.
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18?,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-TXFRKKNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108646-70-4 | |
Record name | Ethinyl estriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108646704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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